
6-Bromo-N-cyclobutylmethyl-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-cyclobutylmethyl-nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the cyclobutylmethyl group. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a low temperature to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-cyclobutylmethyl-nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
6-Bromo-N-cyclobutylmethyl-nicotinamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitution and coupling reactions. The presence of the bromine atom enhances its reactivity, allowing it to participate effectively in these synthetic pathways.
Synthesis Pathway:
The synthesis of this compound typically involves several steps:
- Bromination of Nicotinamide: Introduction of the bromine substituent at the 6-position.
- Alkylation with Cyclobutylmethyl Group: This step involves attaching the cyclobutylmethyl group to the nitrogen atom.
- Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Biological Research
Pharmaceutical Development:
This compound's structural similarity to nicotinamide suggests potential applications in drug development, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is involved in metabolic processes that regulate cellular functions, and compounds that inhibit this enzyme may have therapeutic benefits in treating metabolic disorders .
Biological Activity:
Preliminary studies indicate that this compound may modulate key biological processes such as:
- Cell Growth: Potential influence on signaling pathways related to cell proliferation.
- Apoptosis: Possible role in regulating programmed cell death.
- Metabolic Regulation: Interaction with metabolic pathways, potentially affecting energy homeostasis.
Case Studies
1. NNMT Inhibition Studies:
Research has demonstrated that compounds similar to this compound exhibit varying degrees of inhibition on NNMT. In a study assessing multiple derivatives, it was found that those with larger alkyl groups (like cyclobutyl) showed enhanced inhibitory effects compared to smaller groups .
2. Biological Activity Assessment:
In vitro studies have indicated that this compound can modulate enzymatic activity related to metabolic pathways. These studies often involve measuring IC50 values to determine the effectiveness of inhibition against specific enzymes involved in metabolism .
Mechanism of Action
The mechanism of action of 6-Bromo-N-cyclobutylmethyl-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylmethyl group can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-N-methoxy-N-methylnicotinamide
- 6-Bromo-N-methyl-nicotinamide
- 6-Bromo-N-ethyl-nicotinamide
Uniqueness
6-Bromo-N-cyclobutylmethyl-nicotinamide is unique due to the presence of the cyclobutylmethyl group, which can confer distinct chemical and biological properties compared to other nicotinamide derivatives. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
6-Bromo-N-cyclobutylmethyl-nicotinamide is a chemical compound that has garnered interest due to its structural similarities to nicotinamide, a precursor to nicotinamide adenine dinucleotide (NAD+), which plays crucial roles in cellular metabolism, signaling, and DNA repair. The unique cyclobutylmethyl substitution in this compound may influence its biological activity and reactivity, making it a candidate for various applications in biochemical research and therapeutic development.
Structural Characteristics
The molecular structure of this compound includes:
- A bromine atom at the 6th position of the pyridine ring.
- A cyclobutylmethyl group attached to the nitrogen atom of the amide.
This configuration is expected to affect the compound's interaction with biological targets, potentially modulating enzymatic activities and influencing cellular pathways.
Molecular Formula and Weight
- Molecular Formula : C12H14BrN3O
- Molecular Weight : Approximately 285.16 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar to nicotinamide, it may modulate key biological processes such as:
- Cell Growth : Influencing the proliferation of cells.
- Apoptosis : Regulating programmed cell death.
- Metabolic Regulation : Affecting metabolic pathways through enzyme modulation.
Potential Applications
Given its structural features, this compound may have several potential applications:
- Therapeutic Development : As a candidate for drug development targeting metabolic disorders or cancer.
- Biochemical Research : Useful in studies related to enzyme inhibition and protein interactions.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Uniqueness |
---|---|---|
This compound | Cyclobutylmethyl group | Unique cyclobutylmethyl substitution affects reactivity |
6-Bromo-N-methoxy-N-methylnicotinamide | Methoxy and methyl groups | Dual functionalization provides versatility |
6-Bromo-N-ethyl-nicotinamide | Ethyl substitution | Different alkyl group influences biological properties |
The distinct structural feature of this compound is its cyclobutylmethyl substitution, which potentially enhances binding affinity to biological targets compared to other derivatives.
Case Studies and Experimental Data
- Interaction Studies : Preliminary studies indicate that this compound exhibits significant binding affinity towards certain enzymes involved in metabolic pathways. These interactions could be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Cellular Assays : In vitro assays have demonstrated that this compound can modulate cell viability and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The effects were measured using MTT assays and flow cytometry for apoptosis detection.
- In Vivo Studies : Although limited data exists on in vivo efficacy, future studies are anticipated to explore the pharmacokinetics and bioavailability of this compound in animal models.
Properties
IUPAC Name |
6-bromo-N-(cyclobutylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-5-4-9(7-13-10)11(15)14-6-8-2-1-3-8/h4-5,7-8H,1-3,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTQOZIREYJNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.